REACTION_CXSMILES
|
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([C:14]2[CH:19]=[CH:18][C:17]([O:20]C(=O)C)=[CH:16][CH:15]=2)([CH3:13])[CH3:12])=[CH:7][CH:6]=1)(=O)C.C(O)(=O)C1C=CC=C(C(O)=O)C=1.ClCC(Cl)(Cl)Cl.C1(O)C=CC=CC=1.CC1C=CC=C(C)C=1O.C(Cl)(Cl)Cl.C(O)C.[OH-].[K+]>>[OH:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]([C:14]2[CH:15]=[CH:16][C:17]([OH:20])=[CH:18][CH:19]=2)([CH3:13])[CH3:12])=[CH:9][CH:10]=1 |f:2.3,4.5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC(C(=O)O)=CC=C1)(=O)O
|
Name
|
tetrachloroethane phenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(Cl)(Cl)Cl.C1(=CC=CC=C1)O
|
Name
|
carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2,6-dimethylphenol chloroform ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1)C)O.C(Cl)(Cl)Cl.C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
290 °C
|
Type
|
CUSTOM
|
Details
|
that stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under gradually increasing vacuum
|
Type
|
CUSTOM
|
Details
|
to remove the acetic acid which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
CUSTOM
|
Details
|
The crystallized polymer is subjected to solid state polymerization under vacuum at 280° C. until the inherent viscosity
|
Type
|
CUSTOM
|
Details
|
is then extruded at 350° C.
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([C:14]2[CH:19]=[CH:18][C:17]([O:20]C(=O)C)=[CH:16][CH:15]=2)([CH3:13])[CH3:12])=[CH:7][CH:6]=1)(=O)C.C(O)(=O)C1C=CC=C(C(O)=O)C=1.ClCC(Cl)(Cl)Cl.C1(O)C=CC=CC=1.CC1C=CC=C(C)C=1O.C(Cl)(Cl)Cl.C(O)C.[OH-].[K+]>>[OH:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]([C:14]2[CH:15]=[CH:16][C:17]([OH:20])=[CH:18][CH:19]=2)([CH3:13])[CH3:12])=[CH:9][CH:10]=1 |f:2.3,4.5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC(C(=O)O)=CC=C1)(=O)O
|
Name
|
tetrachloroethane phenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(Cl)(Cl)Cl.C1(=CC=CC=C1)O
|
Name
|
carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2,6-dimethylphenol chloroform ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1)C)O.C(Cl)(Cl)Cl.C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
290 °C
|
Type
|
CUSTOM
|
Details
|
that stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under gradually increasing vacuum
|
Type
|
CUSTOM
|
Details
|
to remove the acetic acid which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
CUSTOM
|
Details
|
The crystallized polymer is subjected to solid state polymerization under vacuum at 280° C. until the inherent viscosity
|
Type
|
CUSTOM
|
Details
|
is then extruded at 350° C.
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([C:14]2[CH:19]=[CH:18][C:17]([O:20]C(=O)C)=[CH:16][CH:15]=2)([CH3:13])[CH3:12])=[CH:7][CH:6]=1)(=O)C.C(O)(=O)C1C=CC=C(C(O)=O)C=1.ClCC(Cl)(Cl)Cl.C1(O)C=CC=CC=1.CC1C=CC=C(C)C=1O.C(Cl)(Cl)Cl.C(O)C.[OH-].[K+]>>[OH:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]([C:14]2[CH:15]=[CH:16][C:17]([OH:20])=[CH:18][CH:19]=2)([CH3:13])[CH3:12])=[CH:9][CH:10]=1 |f:2.3,4.5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC(C(=O)O)=CC=C1)(=O)O
|
Name
|
tetrachloroethane phenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(Cl)(Cl)Cl.C1(=CC=CC=C1)O
|
Name
|
carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2,6-dimethylphenol chloroform ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1)C)O.C(Cl)(Cl)Cl.C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
290 °C
|
Type
|
CUSTOM
|
Details
|
that stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under gradually increasing vacuum
|
Type
|
CUSTOM
|
Details
|
to remove the acetic acid which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
CUSTOM
|
Details
|
The crystallized polymer is subjected to solid state polymerization under vacuum at 280° C. until the inherent viscosity
|
Type
|
CUSTOM
|
Details
|
is then extruded at 350° C.
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |